Methyl 2,5-dichloro-4-fluorophenylacetate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(2,5-dichloro-4-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO2/c1-14-9(13)3-5-2-7(11)8(12)4-6(5)10/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROYYROFWAEJLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with halogenated aromatic precursors such as 2,5-dichlorobenzyl derivatives or related chlorinated aromatic compounds. The key intermediate often involves the formation of a fluorinated and chlorinated aromatic aldehyde or benzyl halide, which is then converted into the phenylacetate ester.
Halogenation and Fluorination Steps
Halogenation : The aromatic ring is selectively chlorinated at the 2 and 5 positions. This is commonly achieved by chloromethylation of paradichlorobenzene using chlorosulfonic acid and trioxane under controlled low temperatures (0-4 °C). The yield for 2,5-dichlorobenzylchloride via this method is reported around 23%.
Fluorination : Introduction of the fluorine atom at the 4-position can be accomplished by nucleophilic aromatic substitution on a suitable precursor (e.g., a chlorinated intermediate). This reaction uses alkali metal fluorides such as potassium fluoride (KF), lithium fluoride (LiF), or sodium fluoride (NaF) in the presence of phase transfer catalysts like phosphonium or ammonium salts to enhance reactivity.
Reaction Conditions : The fluorination reaction is typically carried out in polar aprotic solvents such as sulfolane, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). The temperature range for this step is generally from -80 °C to 50 °C, with a preferred range of -20 °C to 25 °C to optimize selectivity and yield.
Formation of the Phenylacetate Ester
The esterification step involves the reaction of the fluorinated and chlorinated aromatic intermediate with methyl 2,2,2-trifluoroacetate or similar methylating agents. This reaction is often conducted in organic solvents such as tetrahydrofuran (THF), 2-methyl-THF, 1,4-dioxane, diethyl ether, or hydrocarbons like toluene or benzene.
The reaction mixture is stirred for a few hours at temperatures ranging from 0 °C to room temperature, ensuring complete conversion to the methyl ester.
Representative Preparation Process (Based on Patent WO2016058896A1)
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1. Fluorination | Compound of formula V + Alkali metal fluoride (KF, LiF, NaF) + Phase transfer catalyst (phosphonium salts) | Polar solvents (sulfolane, DMF, DMSO), temperature -20 °C to 25 °C |
| 2. Esterification | Fluorinated intermediate + Methyl 2,2,2-trifluoroacetate | Organic ether solvents (THF, 2-MeTHF), stirred 2 hours, cooled to 0 °C |
| 3. Workup | Cooling and isolation of methyl 2,5-dichloro-4-fluorophenylacetate | Purification by standard organic methods |
This process emphasizes the use of complexation with lithium chloride to stabilize intermediates and improve reaction efficiency.
Summary Table of Key Parameters for Preparation
| Parameter | Details |
|---|---|
| Starting Material | 2,5-Dichlorobenzylchloride or related halogenated aromatics |
| Fluorinating Agent | KF, LiF, NaF |
| Phase Transfer Catalyst | Phosphonium salts preferred |
| Solvents | THF, 2-MeTHF, 1,4-dioxane, sulfolane, DMF, DMSO |
| Temperature Range | Fluorination: -80 °C to 50 °C (preferably -20 °C to 25 °C) |
| Esterification Agent | Methyl 2,2,2-trifluoroacetate |
| Reaction Time | Esterification: ~2 hours |
| Complexation Additives | Lithium chloride complexation for intermediates |
Research Findings and Considerations
The use of phase transfer catalysts significantly improves the efficiency of fluorination reactions by enhancing the solubility and reactivity of metal fluorides in organic solvents.
Temperature control is crucial to maximize yield and minimize side reactions, especially in halogenation and fluorination steps.
The formation of lithium chloride complexes stabilizes reactive intermediates, leading to better reaction control and product purity.
The Sommelet reaction remains a reliable method for preparing aldehyde intermediates from benzyl halides, which can be further functionalized to the desired ester.
Industrially, avoiding harsh conditions and minimizing catalyst dependency improves the environmental footprint and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dichloro-4-fluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are employed under reflux conditions.
Major Products
Nucleophilic substitution: Products include substituted phenylacetates depending on the nucleophile used.
Hydrolysis: The major products are 2,5-dichloro-4-fluorophenylacetic acid and methanol.
Scientific Research Applications
Organic Synthesis
Methyl 2,5-dichloro-4-fluorophenylacetate serves as a crucial intermediate in the synthesis of complex organic molecules. Its halogenated structure allows it to participate in various chemical reactions, making it valuable for creating pharmaceuticals and agrochemicals. The compound can be utilized in the following synthesis pathways:
- Nucleophilic Substitution Reactions : The presence of chlorine and fluorine atoms makes the compound an excellent substrate for nucleophilic attack, leading to the formation of diverse derivatives.
- Carbonylation Reactions : It can be involved in palladium-catalyzed carbonylation processes, which are essential for synthesizing esters and other functional groups.
Medicinal Chemistry
Research has indicated that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound can inhibit the growth of various bacterial strains and fungi. Its mechanism may involve disrupting cellular processes through enzyme inhibition or membrane disruption.
- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, treatment with this compound resulted in reduced cell viability and increased apoptotic markers in breast cancer cells.
Materials Science
The compound is also being investigated for its role in materials science. Its unique electronic properties due to halogen substitutions make it suitable for developing novel materials with specific optical or electronic characteristics.
Data Tables
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria | Study on multi-drug resistant strains |
| Anticancer | Induces apoptosis in cancer cells | In vitro assays on breast cancer cell lines |
Case Study 1: Antimicrobial Efficacy Study
A study evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial potential.
Case Study 2: Cancer Cell Line Investigation
In vitro assays on breast cancer cell lines showed that treatment with this compound led to reduced cell viability and increased markers of apoptosis. This suggests a mechanism involving programmed cell death pathways.
Case Study 3: Pharmacokinetic Profiling
Research into the pharmacokinetics revealed favorable absorption characteristics in animal models, indicating promising bioavailability metrics that support further development as a therapeutic agent.
Mechanism of Action
The mechanism of action of methyl 2,5-dichloro-4-fluorophenylacetate involves its interaction with specific molecular targets. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. The pathways involved include nucleophilic acyl substitution and ester hydrolysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with Methyl 2,5-dichloro-4-fluorophenylacetate, enabling comparative analysis of their properties and applications:
Ethyl 3,5-Dichloro-4-fluorophenylacetate (CAS 877397-67-6)
- Structure : Ethyl ester with chlorine at 3- and 5-positions and fluorine at 4-position.
- Key Differences: Substituent Positions: Chlorine atoms at 3- and 5-positions instead of 2- and 5-positions. Ester Group: Ethyl ester increases molecular weight (267.09 g/mol) and may enhance lipophilicity, affecting solubility in organic solvents.
- Applications : Likely used in similar industrial processes as a synthetic intermediate, though specific uses are undisclosed .
Ethyl 2,5-Dichloro-4-fluorophenylacetate
- Structure : Ethyl ester with identical substitution pattern (2,5-dichloro, 4-fluoro) to the target compound.
- Key Differences: Ester Group: Ethyl vs. methyl. Ethyl esters generally exhibit lower volatility (higher boiling point) and slower hydrolysis rates due to increased steric bulk. Synthesis: Ethyl esters may require distinct synthetic pathways, such as esterification with ethanol instead of methanol.
- Commercial Availability : Listed as a purchasable chemical (), suggesting industrial relevance .
Ethyl 2-(2,5-Dichlorophenyl)-2,2-difluoroacetate (CAS 1215206-21-5)
- Structure : Difluoroacetate backbone with 2,5-dichlorophenyl substitution.
- Key Differences :
- Acetate Substituents : Two fluorine atoms on the acetate carbon, introducing strong electron-withdrawing effects that may enhance electrophilic reactivity.
- Aromatic Substitution : Lacks the 4-fluoro substituent, reducing electronic complexity on the ring.
- Applications: Potential use in fluorinated compound synthesis, though its distinct structure limits direct comparison .
Physicochemical Properties and Comparative Analysis
The table below summarizes inferred properties of this compound and its analogues, based on general ester trends () and structural similarities:


| Property | This compound | Ethyl 3,5-dichloro-4-fluorophenylacetate | Ethyl 2,5-dichloro-4-fluorophenylacetate |
|---|---|---|---|
| Molecular Formula | C₉H₇Cl₂FO₂ | C₁₀H₉Cl₂FO₂ | C₁₀H₉Cl₂FO₂ |
| Molecular Weight (g/mol) | 253.06 | 267.09 | 267.09 |
| Boiling Point (°C) | ~250–270 (estimated) | ~260–280 (estimated) | ~260–280 (estimated) |
| Solubility in Water | Low | Very Low | Very Low |
| Hydrolysis Rate (Base) | Faster (methyl ester) | Slower (ethyl ester) | Slower (ethyl ester) |
| Lipophilicity (LogP) | ~2.5–3.0 | ~3.0–3.5 | ~3.0–3.5 |
Notes:
- Methyl esters generally exhibit higher volatility and faster hydrolysis rates than ethyl esters due to reduced steric hindrance .
- Chlorine and fluorine substituents increase molecular polarity but reduce water solubility due to enhanced hydrophobic interactions .
Research and Industrial Implications
- Synthetic Utility : The methyl and ethyl esters of dichloro-fluorophenylacetic acids serve as versatile intermediates. For example, ethyl variants are commercially available (), suggesting scalability for industrial applications .
- Structure-Activity Relationships: Substitution patterns (e.g., 2,5-dichloro vs.
Biological Activity
Methyl 2,5-dichloro-4-fluorophenylacetate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a phenyl ring substituted with two chlorine atoms at the 2 and 5 positions and a fluorine atom at the 4 position. This unique substitution pattern influences its chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various derivatives, it was found that compounds with similar structural features showed enhanced activity against a range of bacterial strains. The presence of halogen substituents, particularly chlorine and fluorine, appears to enhance the compound's ability to disrupt microbial membranes or inhibit essential enzymes involved in bacterial metabolism .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests a potential mechanism where the compound modulates inflammatory pathways, possibly through inhibition of nuclear factor kappa B (NF-kB) signaling .
The biological effects of this compound are thought to stem from its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammation and microbial resistance mechanisms. The exact biochemical pathways are still under investigation but are believed to involve:
- Enzyme Inhibition : The halogen substituents may enhance binding affinity to target enzymes.
- Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity.
Study on Antimicrobial Activity
A recent study evaluated the efficacy of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These findings highlight the compound's potential as a lead candidate for developing new antimicrobial agents .
Anti-inflammatory Study
In another study focused on inflammatory responses, cells treated with this compound showed a reduction in interleukin-6 (IL-6) levels by approximately 50% compared to untreated controls. This suggests a strong anti-inflammatory effect that could be valuable in therapeutic applications.
Q & A
Q. How do solvent effects impact the kinetic vs. thermodynamic control of this compound in multi-step syntheses?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
